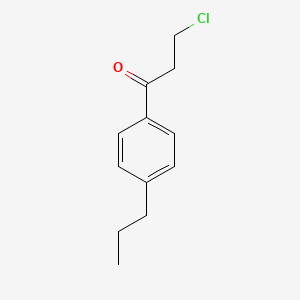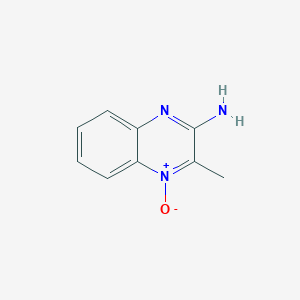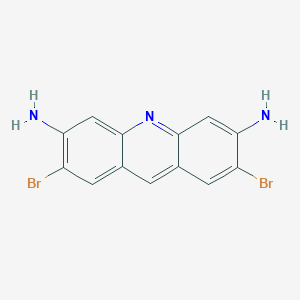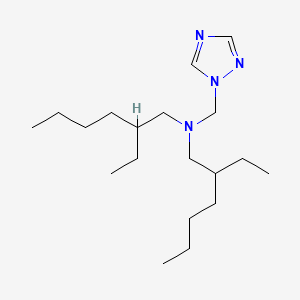
2-Undecyltetradecyl docosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Undecyltetradecyl docosanoate is a long-chain ester compound with the molecular formula C44H88O2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Undecyltetradecyl docosanoate typically involves the esterification of docosanoic acid with 2-undecyltetradecanol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-200°C for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of high-purity reactants and efficient catalysts is crucial to achieve high yields and purity of the final product. Additionally, purification steps such as distillation and crystallization are employed to remove any impurities and obtain the desired ester in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Undecyltetradecyl docosanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Docosanoic acid and 2-undecyltetradecanol.
Reduction: Docosanoic acid and 2-undecyltetradecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Undecyltetradecyl docosanoate has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is investigated for its potential role in biological membranes and lipid metabolism.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its lipophilic nature.
Industry: It is used in the formulation of cosmetics, lubricants, and surfactants due to its emollient properties.
Wirkmechanismus
The mechanism of action of 2-Undecyltetradecyl docosanoate involves its interaction with lipid membranes and enzymes. The ester can be hydrolyzed by esterases to release docosanoic acid and 2-undecyltetradecanol, which can then participate in various metabolic pathways. The compound’s lipophilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Docosanoic acid: A long-chain fatty acid with similar structural features.
2-Undecyltetradecanol: The alcohol counterpart of the ester.
Methyl docosanoate: Another ester of docosanoic acid with a shorter alcohol chain.
Uniqueness
2-Undecyltetradecyl docosanoate is unique due to its specific combination of a long-chain alcohol and a long-chain fatty acid, resulting in distinct physicochemical properties. Its high molecular weight and lipophilicity make it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
92313-30-9 |
|---|---|
Molekularformel |
C47H94O2 |
Molekulargewicht |
691.2 g/mol |
IUPAC-Name |
2-undecyltetradecyl docosanoate |
InChI |
InChI=1S/C47H94O2/c1-4-7-10-13-16-19-21-22-23-24-25-26-27-28-29-32-35-38-41-44-47(48)49-45-46(42-39-36-33-30-18-15-12-9-6-3)43-40-37-34-31-20-17-14-11-8-5-2/h46H,4-45H2,1-3H3 |
InChI-Schlüssel |
PBAYEKYFZJFHIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CCCCCCCCCCC)CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 4-[(1-phenyl-1H-tetrazol-5-yl)oxy]-, methyl ester](/img/structure/B14353319.png)
![1-(2,4-Dinitrophenyl)-2-[1-(3-nitrophenyl)butylidene]hydrazine](/img/structure/B14353320.png)

![1-Isocyanato-3-[(1-isocyanatocyclohexyl)methyl]-2-methylbenzene](/img/structure/B14353329.png)


![Phenol, 4-nitro-2-[[(2,4,6-trimethylphenyl)imino]methyl]-](/img/structure/B14353348.png)

![2-(2-hydroxyethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14353359.png)
![[4-(3-Butyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B14353376.png)
![N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide](/img/structure/B14353383.png)
![3-(4-Methoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14353385.png)


